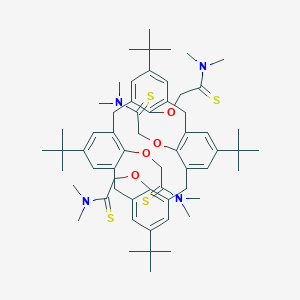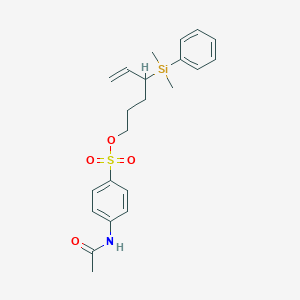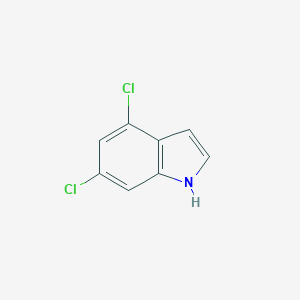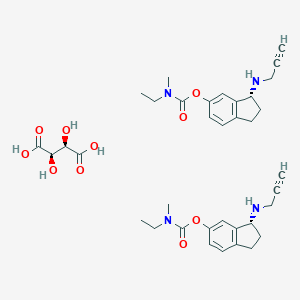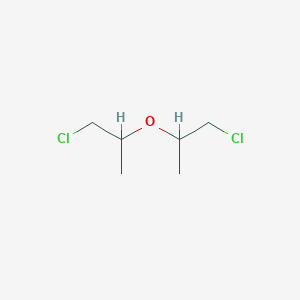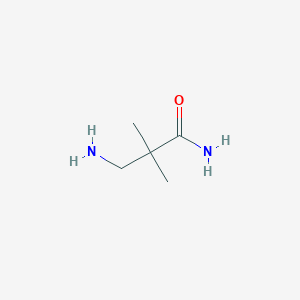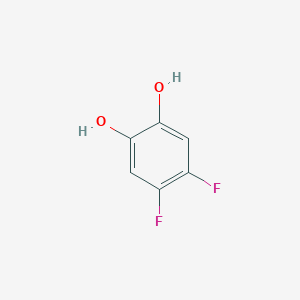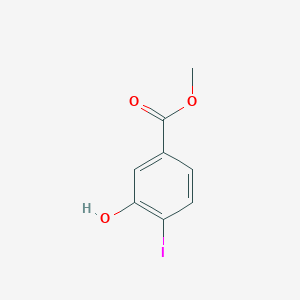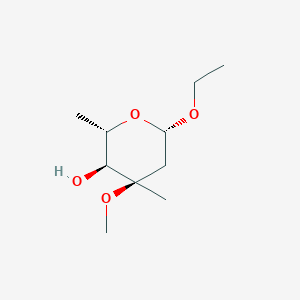
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol, also known as EMDO, is a chemical compound with potential applications in various fields of scientific research. It is a chiral molecule with four stereocenters, and its synthesis method involves several steps of organic synthesis. In
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has potential applications in various fields of scientific research, including medicinal chemistry, natural product synthesis, and chiral synthesis. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a potential lead compound for the development of new drugs. (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol can also be used as a chiral building block in the synthesis of natural products and other chiral compounds.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol is not fully understood, but it is believed to involve modulation of various signaling pathways and enzymes. (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has also been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. In addition, (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol has several advantages for lab experiments, including its chiral nature, potential medicinal properties, and synthetic accessibility. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol in lab experiments.
Zukünftige Richtungen
There are several future directions for further research on (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol, including:
1. Investigation of its potential as a lead compound for the development of new drugs with antitumor, anti-inflammatory, and antioxidant activities.
2. Synthesis of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol derivatives with improved solubility and bioavailability.
3. Study of the mechanism of action of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol and its effects on various signaling pathways and enzymes.
4. Exploration of the potential of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol as a chiral building block in natural product synthesis and chiral synthesis.
5. Investigation of the toxicity of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol and its derivatives at various concentrations and exposure times.
In conclusion, (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol is a chiral molecule with potential applications in various fields of scientific research. Its synthesis method involves several steps of organic synthesis, and it exhibits antitumor, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand its mechanism of action and explore its potential as a lead compound for drug development and chiral synthesis.
Synthesemethoden
The synthesis of (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol involves several steps of organic synthesis, including protection and deprotection of functional groups, oxidation, reduction, and cyclization reactions. The starting material for the synthesis is 2,3-dihydroxy-4,6-dimethoxybenzaldehyde, which is converted to the corresponding protected alcohol by reaction with ethyl vinyl ether in the presence of a strong acid catalyst. The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate. The aldehyde is reduced to the corresponding alcohol using sodium borohydride, and the protecting groups are then removed to yield (2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol.
Eigenschaften
CAS-Nummer |
153029-63-1 |
|---|---|
Produktname |
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol |
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(2S,3S,4R,6S)-6-ethoxy-4-methoxy-2,4-dimethyloxan-3-ol |
InChI |
InChI=1S/C10H20O4/c1-5-13-8-6-10(3,12-4)9(11)7(2)14-8/h7-9,11H,5-6H2,1-4H3/t7-,8-,9-,10+/m0/s1 |
InChI-Schlüssel |
YKHWQALLLUXXGD-AATLWQCWSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC |
SMILES |
CCOC1CC(C(C(O1)C)O)(C)OC |
Kanonische SMILES |
CCOC1CC(C(C(O1)C)O)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



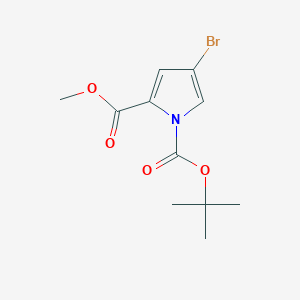
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
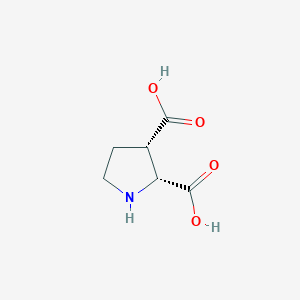
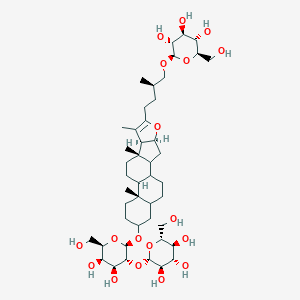
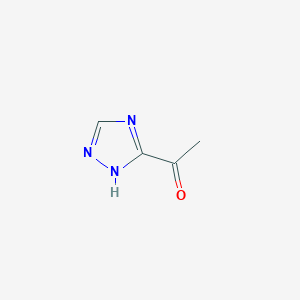
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
